6,8-ジクロロオクタン酸エチル

概要

説明

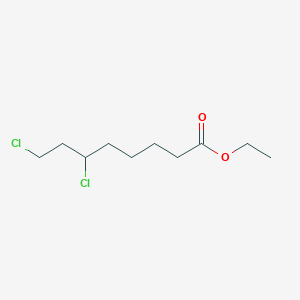

Ethyl 6,8-dichlorooctanoate is an organic compound with the molecular formula C10H18Cl2O2This compound is primarily used as an intermediate in the synthesis of various chemical products, including α-lipoic acid derivatives, which have significant biological and industrial applications .

科学的研究の応用

Synthesis of Lipoic Acid

Ethyl 6,8-dichlorooctanoate serves as a crucial intermediate in the synthesis of lipoic acid, a compound with antioxidant properties that plays a vital role in cellular metabolism. Lipoic acid is being investigated for its potential therapeutic effects on various conditions, including diabetes, heart disease, and liver disorders .

The synthesis typically involves converting ethyl 6,8-dichlorooctanoate into other intermediates before final cyclization to form lipoic acid. This process highlights the compound's importance in pharmaceutical chemistry and metabolic research.

Chemical Intermediate

In addition to lipoic acid synthesis, ethyl 6,8-dichlorooctanoate is utilized as an intermediate in the production of various other chemicals. Its dual chlorination enhances its reactivity compared to non-chlorinated counterparts, making it valuable in organic synthesis .

Comparative Overview of Related Compounds

The following table compares ethyl 6,8-dichlorooctanoate with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Octanoic Acid | Non-chlorinated fatty acid | Widely used in food applications |

| 6-Chloro-octanoic Acid | Contains one chlorine atom | Less toxic than the dichloro variant |

| Lipoic Acid | Biologically active compound | Synthesized from intermediates like ethyl 6,8-dichlorooctanoate |

Toxicological Profile

Ethyl 6,8-dichlorooctanoate has notable toxicological properties that are essential for safety assessments in both laboratory and industrial settings. It is classified under hazard symbols Xi (irritant), indicating potential risks upon exposure .

Case Studies and Research Findings

- Antioxidant Properties : Research indicates that lipoic acid synthesized from ethyl 6,8-dichlorooctanoate exhibits superior antioxidant effects compared to traditional vitamins, suggesting its potential role in combating oxidative stress-related diseases .

- Therapeutic Applications : A study explored the efficacy of lipoic acid derived from this compound in improving insulin sensitivity among diabetic subjects, demonstrating its relevance in metabolic health research.

- Environmental Impact of Synthesis : Recent advancements in synthesis methods aim to minimize environmental pollution by reducing waste products during the production of ethyl 6,8-dichlorooctanoate. Innovative catalytic methods have been proposed to enhance yield while lowering ecological footprints .

作用機序

Target of Action

Ethyl 6,8-dichlorooctanoate is an important organic intermediate for the synthesis of lipoic acid . Lipoic acid is a powerful antioxidant and has a promising domestic and international market .

Mode of Action

It is known to be a crucial intermediate in the synthesis of lipoic acid , which is a potent antioxidant. Antioxidants work by neutralizing harmful free radicals in the body, thereby preventing cellular damage.

Biochemical Pathways

Ethyl 6,8-dichlorooctanoate is involved in the synthesis of lipoic acid . Lipoic acid plays a critical role in mitochondrial energy metabolism and is also involved in the antioxidant defense system. It has the ability to regenerate other antioxidants, such as vitamin C and vitamin E, enhancing their effectiveness .

Result of Action

The primary result of the action of Ethyl 6,8-dichlorooctanoate is the production of lipoic acid . Lipoic acid has potent antioxidant activity, which can protect cells from oxidative damage. This can have numerous beneficial effects at the molecular and cellular level, including the prevention of cellular damage and the promotion of healthy aging .

生化学分析

Biochemical Properties

Ethyl 6,8-dichlorooctanoate plays a significant role in biochemical reactions, particularly in the synthesis of lipoic acid and its derivatives. Lipoic acid is a crucial cofactor for mitochondrial enzyme complexes involved in oxidative decarboxylation reactions. Ethyl 6,8-dichlorooctanoate interacts with enzymes such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, facilitating the synthesis of lipoic acid . These interactions are essential for the proper functioning of mitochondrial energy metabolism.

Cellular Effects

Ethyl 6,8-dichlorooctanoate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of lipoic acid derivatives contributes to its impact on cellular function. Lipoic acid derivatives are known to modulate oxidative stress and enhance mitochondrial function, thereby influencing cell survival and proliferation . Ethyl 6,8-dichlorooctanoate’s effects on these cellular processes make it a valuable compound for studying cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of ethyl 6,8-dichlorooctanoate involves its interaction with specific enzymes and biomolecules. The compound binds to enzymes involved in the synthesis of lipoic acid, such as lipoic acid synthase. This binding interaction facilitates the conversion of ethyl 6,8-dichlorooctanoate into lipoic acid derivatives . Additionally, ethyl 6,8-dichlorooctanoate may influence gene expression by modulating transcription factors involved in oxidative stress response and mitochondrial biogenesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 6,8-dichlorooctanoate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that ethyl 6,8-dichlorooctanoate can enhance mitochondrial function and reduce oxidative stress in cells, contributing to improved cellular health and longevity.

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of ethyl 6,8-dichlorooctanoate vary with different dosages. At lower doses, the compound has been shown to enhance mitochondrial function and reduce oxidative stress without causing significant toxicity . At higher doses, ethyl 6,8-dichlorooctanoate may exhibit toxic effects, including liver damage and oxidative stress. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Ethyl 6,8-dichlorooctanoate is involved in metabolic pathways related to the synthesis of lipoic acid and its derivatives. The compound interacts with enzymes such as lipoic acid synthase and pyruvate dehydrogenase, facilitating the conversion of precursors into lipoic acid . This metabolic pathway is crucial for maintaining mitochondrial function and energy production in cells. Additionally, ethyl 6,8-dichlorooctanoate may influence metabolic flux and metabolite levels, contributing to its overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, ethyl 6,8-dichlorooctanoate is transported and distributed through specific transporters and binding proteins. The compound’s interaction with these transporters ensures its proper localization and accumulation in target tissues . Ethyl 6,8-dichlorooctanoate’s distribution within cells is essential for its role in modulating mitochondrial function and oxidative stress response.

Subcellular Localization

Ethyl 6,8-dichlorooctanoate exhibits specific subcellular localization, primarily targeting mitochondria. The compound’s targeting signals and post-translational modifications direct it to mitochondrial compartments, where it exerts its effects on mitochondrial function and energy production . This subcellular localization is crucial for the compound’s role in enhancing mitochondrial health and reducing oxidative stress.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 6,8-dichlorooctanoate can be synthesized through a chlorination reaction involving 6-hydroxy-8-chlorooctanoic acid ethyl ester and chlorination reagents such as thionyl chloride or solid phosgene. The reaction typically uses N,N-dimethylbenzylamine as an acid-binding agent. The process involves reacting the starting materials in an organic solvent like dichloroethane at controlled temperatures and then isolating the product through vacuum distillation .

Industrial Production Methods

In industrial settings, the production of ethyl 6,8-dichlorooctanoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing the production of hazardous by-products. The use of advanced purification techniques, such as vacuum distillation and solvent extraction, is common to achieve the desired product quality .

化学反応の分析

Types of Reactions

Ethyl 6,8-dichlorooctanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives

Common Reagents and Conditions

Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can be used for substitution reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions

Major Products

The major products formed from these reactions include substituted derivatives, reduced alcohols, and oxidized carboxylic acids .

類似化合物との比較

Ethyl 6,8-dichlorooctanoate can be compared with other similar compounds, such as:

Ethyl 5,7-dichloroheptanoate: Another chlorinated ester used in similar synthetic applications.

6,8-Dibenzylmercaptooctanoic acid: An intermediate for the preparation of DL-α-lipoic acid.

7-Bromo-1,3-dichloroheptane: Used in the synthesis of DL-12-dithiolane-3-butanesulfonamide

These compounds share similar structural features and are used in related synthetic processes, but ethyl 6,8-dichlorooctanoate is unique in its specific applications and reactivity profile.

生物活性

Ethyl 6,8-dichlorooctanoate (CAS No. 1070-64-0) is an organic compound characterized by two chlorine atoms located at the 6th and 8th carbon positions of the octanoate chain. This compound has garnered attention due to its role as an intermediate in the synthesis of lipoic acid, a compound known for its antioxidant properties and potential therapeutic applications in various diseases. This article explores the biological activity of ethyl 6,8-dichlorooctanoate, including its mechanisms of action, applications in research, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H18Cl2O2 |

| Molecular Weight | 241.15 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 288.5 °C |

| Flash Point | 105.1 °C |

Ethyl 6,8-dichlorooctanoate is typically a colorless to pale yellow oil and is classified as an industrial toxin with significant relevance in chemical synthesis processes .

The biological activity of ethyl 6,8-dichlorooctanoate is primarily linked to its role as a precursor in the synthesis of lipoic acid. Lipoic acid is essential for mitochondrial function and energy metabolism. Research indicates that ethyl 6,8-dichlorooctanoate can inhibit the growth of certain parasites by interfering with their lipoate metabolism pathways. Specifically, studies have shown that this compound mimics the reduced form of lipoate and can cause growth inhibition in Plasmodium falciparum, the malaria-causing parasite .

Key Findings:

- Inhibition of Parasite Growth : Ethyl 6,8-dichlorooctanoate has been observed to inhibit blood-stage growth in Plasmodium falciparum by irreversibly modifying mitochondrial enzymes critical for parasite survival .

- Lipoate Scavenging : The compound can be scavenged by parasites and attached to specific mitochondrial proteins, leading to their inactivation and subsequent cell death .

Applications in Research

Ethyl 6,8-dichlorooctanoate serves as a vital intermediate in synthesizing various biologically active compounds, particularly derivatives of lipoic acid. The compound's unique structure allows for modifications that enhance its biological properties.

Case Studies:

- Synthesis of Monoselenolipoic Acid Derivatives : A study demonstrated the conversion of ethyl 6,8-dichlorooctanoate into monoselenolipoic acid derivatives using a one-pot reaction method. These derivatives exhibited potential anticancer activities, showcasing the versatility of ethyl 6,8-dichlorooctanoate as a synthetic precursor .

- Antioxidant Properties : Research has indicated that lipoic acid derivatives synthesized from ethyl 6,8-dichlorooctanoate possess significant antioxidant properties, which could be beneficial in treating oxidative stress-related conditions.

Toxicological Profile

As an industrial toxin, ethyl 6,8-dichlorooctanoate requires careful handling due to its potential health hazards. The compound is classified under GHS hazard symbols indicating toxicity and environmental concerns .

特性

IUPAC Name |

ethyl 6,8-dichlorooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Cl2O2/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYDWSNYTVVKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910209 | |

| Record name | Ethyl 6,8-dichlorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-64-0 | |

| Record name | Octanoic acid, 6,8-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 6,8-dichloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 6,8-dichlorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6,8-dichlorooctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 6,8-dichlorooctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。